

An In-depth Technical Guide to 4-Bromo-2-methylbut-1-ene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2-methylbut-1-ene

Cat. No.: B058032

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Abstract

This technical guide provides a comprehensive overview of **4-bromo-2-methylbut-1-ene** (CAS No: 20038-12-4), a versatile bifunctional reagent in organic synthesis. The document details its chemical and physical properties, spectroscopic data, reactivity, and common synthetic applications. Emphasis is placed on its role as a key intermediate in the synthesis of pharmaceuticals and natural products. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

4-Bromo-2-methylbut-1-ene is a halogenated alkene that serves as a valuable building block in modern organic synthesis.^[1] Its utility stems from the presence of two reactive functional groups: a terminal double bond and a primary allylic bromide. This dual functionality allows for a wide range of chemical transformations, making it a versatile intermediate for the construction of complex molecular architectures.^[2] The bromine atom, being an excellent leaving group, readily participates in nucleophilic substitution reactions, while the alkene moiety can undergo various addition and cycloaddition reactions.^[2] Consequently, **4-bromo-2-methylbut-1-ene** is frequently employed in the synthesis of pharmaceuticals, natural products, and other biologically active compounds.^{[1][2]}

Chemical and Physical Properties

A summary of the key chemical and physical properties of **4-bromo-2-methylbut-1-ene** is presented in Table 1.

Property	Value
IUPAC Name	4-bromo-2-methylbut-1-ene
Synonyms	4-Bromo-2-methyl-1-butene, 3-methyl-3-butenyl bromide, Isopentenyl bromide
CAS Number	20038-12-4[2][3][4]
Molecular Formula	C ₅ H ₉ Br[3][4]
Molecular Weight	149.03 g/mol [4]
Appearance	Colorless liquid[5]
Boiling Point	125.2 ± 9.0 °C at 760 mmHg[3]
Density	1.3 ± 0.1 g/cm ³ [3]
Flash Point	25.9 ± 10.2 °C[3]
Refractive Index	1.45[6]
Purity	Typically ≥95%[3][5]

Spectroscopic Data

Spectroscopic data for **4-bromo-2-methylbut-1-ene** is available from various sources. Gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy are commonly used to characterize this compound.[4][7] The mass spectrum typically shows characteristic fragmentation patterns for this structure.[4]

Reactivity and Synthetic Applications

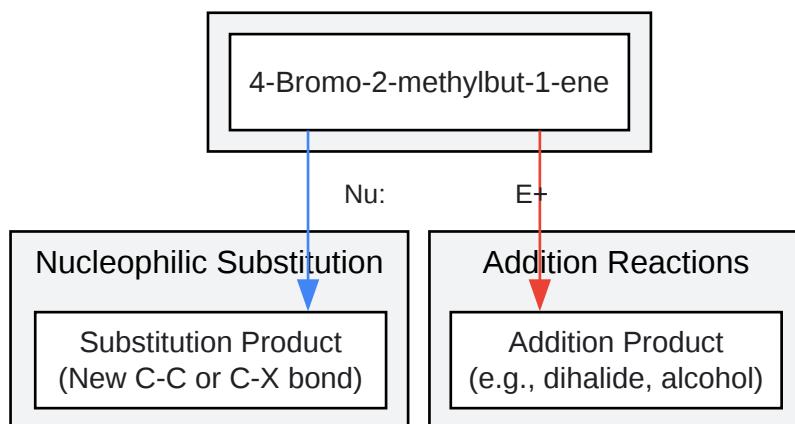
The synthetic utility of **4-bromo-2-methylbut-1-ene** is derived from its two reactive sites.

Nucleophilic Substitution: The primary allylic bromide is susceptible to nucleophilic attack, making it an effective alkylating agent.[1][2][8] This allows for the introduction of the 2-

methylbut-1-ene moiety into a variety of substrates through the formation of new carbon-carbon or carbon-heteroatom bonds.[1][2]

Alkene Reactions: The terminal double bond can participate in a range of electrophilic addition reactions, including hydrogenation, halogenation, and hydrohalogenation. It can also be involved in oxidation and cycloaddition reactions.[2]

General Reactivity of 4-Bromo-2-methylbut-1-ene



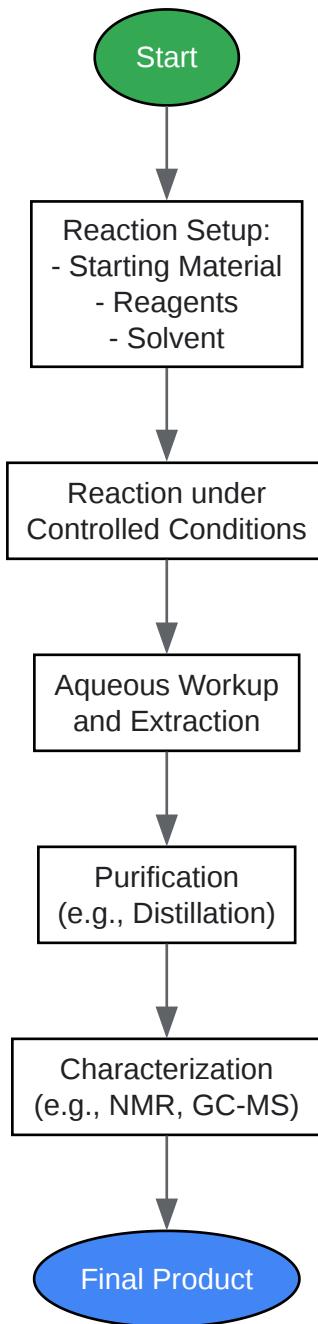
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Reactivity of 4-Bromo-2-methylbut-1-ene.

Synthesis

A common method for the synthesis of related bromoalkenes involves the halogenation of a suitable starting material. For instance, (E)-4-bromo-1-chloro-2-methyl-2-butene can be synthesized via the halogenation of 2-methyl-2-butene.[9] While a specific, detailed experimental protocol for the synthesis of **4-bromo-2-methylbut-1-ene** was not found in the provided search results, a general workflow for such a synthesis can be conceptualized.

General Synthetic Workflow

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A general workflow for chemical synthesis.

Safety and Handling

4-Bromo-2-methylbut-1-ene is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area. The following table summarizes its hazard information.

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Precautionary Statements: P261, P305+P351+P338[6]

Conclusion

4-Bromo-2-methylbut-1-ene is a highly versatile and valuable reagent in organic synthesis. Its dual functionality allows for a wide array of chemical transformations, making it a key intermediate in the preparation of complex molecules, particularly in the pharmaceutical industry. A thorough understanding of its properties, reactivity, and safe handling is crucial for its effective application in research and development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromo-2-methylbut-1-ene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b058032#iupac-name-for-4-bromo-2-methylbut-1-ene]

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